molecular formula C15H17N B8559211 2-Cyclohexylquinoline CAS No. 1613-43-0

2-Cyclohexylquinoline

Cat. No. B8559211
CAS RN: 1613-43-0
M. Wt: 211.30 g/mol
InChI Key: SXTSREYTDKPWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylquinoline is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1613-43-0

Product Name

2-Cyclohexylquinoline

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-cyclohexylquinoline

InChI

InChI=1S/C15H17N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-12H,1-3,6-7H2

InChI Key

SXTSREYTDKPWAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of quinoline (11.84 ml, 100 mmol) in chlorobenzene (300 ml) was added sequentially water (300 ml), cyclohexanecarboxylic acid (35.88 g, 280 mmol), silver nitrate (1.36 g, 8.0 mmol), ammonium persulfate (22.82 g, 100 mmol) and trifluoroacetic acid (7.67 g, 100 mmol). The mixture was heated to 140° C. with stirring for 3 h. The mixture was then cooled to room temperature, basified with solid sodium hydroxide and the solvent removed in vacuo. The residue was then subjected to a continuous extraction with isohexane for 18 h, the solvent evaporated under reduced pressure and the residue purified by flash chromatography eluting with 20% (v/v) ethyl acetate in isohexane to afford 2-cyclohexylquinoline as a yellow oil (2.66 g, 12.61 mmol).
Quantity
11.84 mL
Type
reactant
Reaction Step One
Quantity
35.88 g
Type
reactant
Reaction Step One
Quantity
22.82 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.